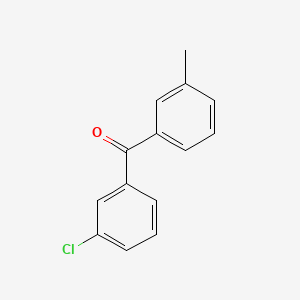

3-Chloro-3'-methylbenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chlorophenyl)-(3-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNSZCIJIQEGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373992 | |

| Record name | 3-Chloro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71372-41-3 | |

| Record name | 3-Chloro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Chloro-3'-methylbenzophenone via Friedel-Crafts Acylation

This technical guide provides a comprehensive overview and detailed experimental protocol for the synthesis of 3-Chloro-3'-methylbenzophenone, a valuable ketone intermediate in the development of pharmaceuticals and fine chemicals. The primary synthetic route detailed herein is the Friedel-Crafts acylation of toluene with 3-chlorobenzoyl chloride, a classic and efficient method for the formation of diaryl ketones.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also a thorough discussion of the underlying chemical principles, safety considerations, and characterization techniques.

Introduction and Strategic Rationale

Benzophenone and its substituted derivatives are of significant interest in organic synthesis due to their wide range of applications, including as photoinitiators, in fragrance compositions, and as scaffolds for biologically active molecules. The targeted synthesis of unsymmetrical benzophenones, such as this compound, requires careful consideration of regioselectivity to ensure the desired isomeric product.

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution reactions, providing a direct and reliable method for the C-C bond formation between an aromatic ring and an acyl group.[3][5] In the context of this synthesis, the reaction involves the electrophilic attack of an acylium ion, generated from 3-chlorobenzoyl chloride and a Lewis acid catalyst, on the electron-rich toluene ring.

Strategic Choice of Reactants: The selection of toluene as the aromatic substrate and 3-chlorobenzoyl chloride as the acylating agent is a deliberate choice to achieve the target molecule. The methyl group of toluene is an activating, ortho-, para-directing group. However, due to steric hindrance from the bulky acyl group, the para-substituted product is generally favored.[6][7] This regiochemical preference simplifies the product mixture, facilitating the isolation of the desired this compound.

The Friedel-Crafts Acylation: Mechanism and Key Considerations

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent, 3-chlorobenzoyl chloride, by a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][2] The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, which is more basic than the chlorine atom, enhancing the electrophilicity of the carbonyl carbon. This is followed by the departure of the chloride ion to form a resonance-stabilized acylium ion.

Figure 1: Formation of the acylium ion from 3-chlorobenzoyl chloride and aluminum chloride.

Electrophilic Aromatic Substitution

The highly electrophilic acylium ion is then attacked by the nucleophilic π-electron system of the toluene ring. This results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion, which temporarily disrupts the aromaticity of the ring.[1]

Deprotonation and Regeneration of Aromaticity

In the final step, a weak base, typically the tetrachloroaluminate anion ([AlCl₄]⁻) generated in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group.[2] This regenerates the aromatic ring and releases the Lewis acid catalyst, although in a complexed form with the product ketone. The evolution of hydrogen chloride gas is also observed at this stage.

Figure 2: Electrophilic attack of the acylium ion on toluene and subsequent workup.

It is a critical point that the product ketone, being a Lewis base, forms a stable complex with the aluminum chloride catalyst.[2] Consequently, a stoichiometric amount, or even a slight excess, of the Lewis acid is required for the reaction to proceed to completion. The catalyst is liberated from this complex during the aqueous workup.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 3-chlorobenzoyl chloride and toluene.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 3-Chlorobenzoyl chloride | C₇H₄Cl₂O | 175.01 | 1.0 eq | >98% |

| Toluene | C₇H₈ | 92.14 | 5.0 eq (serves as solvent and reactant) | Anhydrous |

| Aluminum Chloride | AlCl₃ | 133.34 | 1.1 eq | Anhydrous, >99% |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed for extraction | ACS Grade |

| Hydrochloric Acid | HCl | 36.46 | Concentrated | ACS Grade |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated aqueous solution | ACS Grade |

| Brine | NaCl(aq) | - | Saturated aqueous solution | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying | ACS Grade |

Equipment

-

Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap for HCl gas.

-

Heating mantle with a temperature controller.

-

Ice-water bath.

-

Separatory funnel.

-

Rotary evaporator.

-

Standard laboratory glassware.

Reaction Procedure

-

Reaction Setup: Assemble the reaction apparatus in a fume hood and ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Catalyst Suspension: To the three-necked flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous toluene (5.0 eq). Stir the mixture to form a suspension.

-

Addition of Acyl Chloride: Cool the suspension in an ice-water bath. Dissolve 3-chlorobenzoyl chloride (1.0 eq) in a small amount of anhydrous toluene and place it in the dropping funnel.

-

Acylation: Add the 3-chlorobenzoyl chloride solution dropwise to the stirred suspension over 30-60 minutes, maintaining the internal temperature below 10°C. The reaction is exothermic.[6]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by either vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Characterization of this compound

The identity and purity of the synthesized product should be confirmed by a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.2-7.8 ppm. A singlet for the methyl protons around 2.4 ppm. The integration of the signals should correspond to the number of protons. |

| ¹³C NMR | A signal for the carbonyl carbon around 195 ppm. Signals for the aromatic carbons in the range of 125-140 ppm. A signal for the methyl carbon around 21 ppm. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration around 1660 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups. C-Cl stretching vibration. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₄H₁₁ClO). The isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) should be observed. |

Safety and Handling Precautions

Working with the reagents involved in this synthesis requires strict adherence to safety protocols.

-

Aluminum Chloride (Anhydrous): Highly corrosive and reacts violently with water, releasing heat and HCl gas.[8][9][10][11] It should be handled in a fume hood, and personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. In case of spills, do not use water for cleaning.

-

3-Chlorobenzoyl Chloride: A corrosive lachrymator. Handle with care in a fume hood and avoid inhalation of vapors.

-

Toluene: A flammable liquid with potential health hazards upon inhalation or skin contact.

-

Hydrochloric Acid (Concentrated): Highly corrosive and causes severe burns. Handle with appropriate PPE.

The reaction itself generates hydrogen chloride gas, which is corrosive and toxic. The reaction apparatus must be equipped with a gas trap to neutralize the evolved HCl.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | - Inactive (hydrated) aluminum chloride.- Wet glassware or solvent.- Insufficient reaction time or temperature. | - Use fresh, anhydrous aluminum chloride.- Thoroughly dry all glassware and use anhydrous solvent.- Monitor the reaction by TLC and adjust the reaction time/temperature accordingly. |

| Formation of multiple products | - Isomerization of the acylium ion (unlikely in this case).- Polysubstitution (less common in acylation). | - Maintain a low reaction temperature during the addition of the acyl chloride. |

| Difficult work-up | - Incomplete decomposition of the aluminum chloride complex. | - Add more crushed ice and concentrated HCl and stir vigorously. |

Conclusion

The Friedel-Crafts acylation of toluene with 3-chlorobenzoyl chloride is a robust and efficient method for the synthesis of this compound. By understanding the reaction mechanism, carefully controlling the experimental conditions, and adhering to strict safety protocols, researchers can successfully synthesize this valuable intermediate in high yield and purity. The detailed protocol and troubleshooting guide provided in this document serve as a valuable resource for scientists engaged in organic synthesis and drug discovery.

References

- Vertex AI Search. (n.d.). This compound synthesis - chemicalbook. Retrieved January 22, 2026.

- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved January 22, 2026.

- Wikipedia. (2023). Friedel–Crafts reaction. Retrieved January 22, 2026.

- Chemistry LibreTexts. (2025). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved January 22, 2026.

- Master Organic Chemistry. (2018). EAS Reactions (3)

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (2012).

- ScienceLab.com. (2005). Aluminum chloride, anhydrous MSDS. Retrieved January 22, 2026.

- Mondal, B. (2020). Friedel Crafts reaction/Acylation of toluene. [Video]. YouTube. Retrieved January 22, 2026.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Aluminum chloride. Retrieved January 22, 2026.

- ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved January 22, 2026.

- Journal of Chemical Education. (2013). A Microwave-Assisted Friedel–Crafts Acylation of Toluene with Anhydrides. Retrieved January 22, 2026.

- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved January 22, 2026.

- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Video]. YouTube. Retrieved January 22, 2026.

- Benchchem. (n.d.). Application Notes and Protocols for the Friedel-Crafts Synthesis of 3-Methylbenzophenone. Retrieved January 22, 2026.

- Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved January 22, 2026.

- Lab Alley. (2025). SAFETY DATA SHEET - Aluminum chloride. Retrieved January 22, 2026.

- Benchchem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis. Retrieved January 22, 2026.

- University of Wisconsin-Madison. (n.d.). 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. Retrieved January 22, 2026.

- Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved January 22, 2026.

- Google Patents. (2001). WO2001051440A1 - A process for the preparation of substituted benzophenones. Retrieved January 22, 2026.

- ChemicalBook. (n.d.). 4-CHLORO-3'-METHYLBENZOPHENONE synthesis. Retrieved January 22, 2026.

- ChemicalBook. (n.d.). 3-Chlorobenzophenone(1016-78-0) 13C NMR spectrum. Retrieved January 22, 2026.

- PrepChem.com. (n.d.). Synthesis of methyl benzophenone. Retrieved January 22, 2026.

- Google Patents. (n.d.). CN105384620A - 3-chloro methyl benzoic acid synthetic method. Retrieved January 22, 2026.

- ChemicalBook. (n.d.). 3-Methylbenzophenone(643-65-2) 1H NMR spectrum. Retrieved January 22, 2026.

- University of Wisconsin-Madison. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved January 22, 2026.

- PubChem. (n.d.). 3'-Chloro-4'-methoxyacetophenone. Retrieved January 22, 2026.

- ChemicalBook. (n.d.). 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum. Retrieved January 22, 2026.

Sources

- 1. byjus.com [byjus.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. southwest.tn.edu [southwest.tn.edu]

- 9. fishersci.com [fishersci.com]

- 10. carlroth.com [carlroth.com]

- 11. media.laballey.com [media.laballey.com]

3-Chloro-3'-methylbenzophenone structural analysis and conformation

An In-depth Technical Guide to the Structural Analysis and Conformation of 3-Chloro-3'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the structural and conformational properties of this compound (C₁₄H₁₁ClO). Asymmetrically substituted benzophenones are of significant interest in medicinal chemistry and materials science, where their three-dimensional structure dictates their reactivity, spectroscopic behavior, and biological interactions.[1][2] This document synthesizes experimental and computational methodologies for a thorough structural elucidation. We will explore the foundational principles of benzophenone conformation, detail rigorous protocols for experimental analysis via X-ray crystallography, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, and outline a robust workflow for computational modeling using Density Functional Theory (DFT). The causality behind experimental choices is explained, ensuring each protocol is a self-validating system for generating reliable and reproducible data.

Introduction: The Structural Nuances of Substituted Benzophenones

Benzophenones are a class of aromatic ketones characterized by a central carbonyl group bonded to two phenyl rings.[1] In its unsubstituted form, steric repulsion between the ortho-hydrogens of the phenyl rings prevents a planar conformation. This forces the rings to twist out of the carbonyl plane, adopting a chiral, propeller-like structure.[1] The precise degree of this twist, defined by the dihedral angles, is highly sensitive to the nature and position of substituents on the phenyl rings.

This compound, an asymmetrically substituted derivative, presents a compelling case study. The presence of a chlorine atom at the 3-position and a methyl group at the 3'-position introduces a combination of steric and electronic effects (inductive and resonance) that modulate the molecule's preferred conformation.[3] Understanding this conformation is not merely an academic exercise; it is critical for predicting the molecule's interaction with biological targets, its photochemical properties, and its utility as a synthetic intermediate. This guide provides the technical framework necessary to fully characterize its structure.

Molecular Profile: this compound

| Property | Value | Reference |

| CAS Number | 71372-41-3 | [4] |

| Molecular Formula | C₁₄H₁₁ClO | [4] |

| Molecular Weight | 230.69 g/mol | [4] |

Below is the chemical structure and standard numbering scheme for this compound.

Sources

Spectroscopic Characterization of 3-Chloro-3'-methylbenzophenone: A Technical Guide for Advanced Research

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 3-Chloro-3'-methylbenzophenone (C₁₄H₁₁ClO), a substituted aromatic ketone of significant interest in synthetic chemistry and drug discovery.[1] While experimental spectra for this specific compound are not widely published, this document, grounded in the principles of spectroscopic interpretation and data from closely related analogs, offers a robust, predictive framework for its characterization. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing detailed protocols for data acquisition and interpretation. This guide is designed to serve as an essential resource for researchers, scientists, and professionals in drug development, enabling them to identify, purify, and utilize this compound with confidence.

Introduction: The Structural Significance of this compound

Benzophenones are a class of aromatic ketones that form the structural core of numerous biologically active molecules and functional materials. The specific substitution pattern of this compound, featuring a chlorine atom on one phenyl ring and a methyl group on the other, both at the meta position, creates a unique electronic and steric environment. This substitution influences the molecule's conformation, reactivity, and potential as a precursor in the synthesis of more complex chemical entities.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis. It provides irrefutable evidence of a molecule's identity, purity, and structural integrity. This guide will systematically explore the predicted spectroscopic signatures of this compound, empowering researchers to navigate the challenges of its synthesis and application.

Molecular Structure and Properties

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Instrumentation: An electron ionization mass spectrometer (EI-MS) is suitable for analyzing this type of compound.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

-

Ionization: A standard electron ionization energy of 70 eV is typically used.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Synthesis and Purification Workflow

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. [2]A general procedure involves the reaction of 3-chlorobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride.

Caption: General workflow for the synthesis and spectroscopic characterization.

Conclusion

This technical guide has presented a detailed, predictive spectroscopic analysis of this compound. By leveraging data from analogous compounds and established spectroscopic principles, we have provided a comprehensive framework for the characterization of this molecule using NMR, IR, and MS techniques. The experimental protocols outlined herein offer a practical guide for researchers to obtain and interpret high-quality spectroscopic data. This information is crucial for ensuring the identity and purity of this compound in its various applications, from synthetic chemistry to the development of novel pharmaceuticals.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032049). [Link]

-

The Royal Society of Chemistry. Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]

- Sharma, P. K. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 10(4), 1489-1492.

-

National Institutes of Health. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

PubChem. 3-Methylbenzophenone | C14H12O | CID 69511. [Link]

-

National Institutes of Health. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. [Link]

-

ResearchGate. ¹³C-NMR data of a benzophenone-derivate (already corrected with respect... | Download Scientific Diagram. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

- Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]

-

PubChemLite. 3-chloro-4'-methylbenzophenone (C14H11ClO). [Link]

-

University of Puget Sound. Mass Spectrometry: Fragmentation. [Link]

-

NIST WebBook. 4-Chloro-3-nitrobenzophenone. [Link]

-

Doc Brown's Chemistry. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern. [Link]

-

NIST WebBook. Benzophenone. [Link]

Sources

Solubility and stability of 3-Chloro-3'-methylbenzophenone in common solvents

An In-Depth Technical Guide to the Solubility and Stability of 3-Chloro-3'-methylbenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ketone, a derivative of benzophenone characterized by chlorine and methyl group substitutions on its two phenyl rings. Its molecular structure dictates its physicochemical properties, making it a compound of interest in various chemical and pharmaceutical contexts. Substituted benzophenones are widely utilized as photoinitiators, intermediates in organic synthesis, and as scaffolds in medicinal chemistry.[1][2] Understanding the solubility and stability of this specific analogue is critical for its effective application in drug development, formulation, and manufacturing, ensuring both efficacy and safety.[3]

This guide provides a comprehensive technical overview of the solubility and stability profile of this compound. It details the theoretical basis for its behavior in common solvents, presents robust experimental protocols for its characterization, and discusses its degradation under forced conditions, thereby establishing a foundation for developing stable formulations and reliable analytical methods.

Physicochemical Properties

A foundational understanding begins with the core physicochemical properties of the molecule, which are summarized below.

| Property | Value | Source |

| IUPAC Name | (3-chlorophenyl)(3-methylphenyl)methanone | N/A |

| CAS Number | 71372-41-3 | [4] |

| Molecular Formula | C₁₄H₁₁ClO | [4] |

| Molecular Weight | 230.69 g/mol | [4] |

| Appearance | (Predicted) White to off-white crystalline solid | N/A |

| Predicted XLogP3 | 4.5 | [5] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key parameter in formulation development. The principle of "like dissolves like" provides a strong predictive framework for the solubility of this compound. Its structure is predominantly non-polar, owing to the two aromatic rings, but possesses a polar carbonyl group (C=O) that allows for dipole-dipole interactions. The presence of a chloro-substituent further adds to the molecule's lipophilicity.

Predicted Solubility in Common Solvents

Based on its structure, this compound is expected to exhibit good solubility in non-polar and moderately polar organic solvents and poor solubility in highly polar, protic solvents like water.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | Soluble | The non-polar hydrocarbon structure of the compound will interact favorably with non-polar solvents via van der Waals forces. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Very Soluble | These solvents can engage in dipole-dipole interactions with the carbonyl group while also solvating the non-polar aromatic portions of the molecule. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large, non-polar surface area of the molecule disrupts the strong hydrogen bonding network of protic solvents like water, making dissolution energetically unfavorable. Limited solubility in alcohols is expected, increasing with the alkyl chain length of the alcohol. |

Experimental Protocol for Solubility Determination

A robust, standardized method is required to empirically determine the solubility. The following protocol describes a common isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetone, Toluene, Hexane)

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The goal is to create a saturated solution with visible undissolved solid.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24-48 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, stop the shaker and allow the vials to stand undisturbed for at least 2 hours, permitting the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.45 µm syringe filter and discard the first portion of the filtrate to saturate the filter material. Collect the clear filtrate into a clean vial.

-

Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility (e.g., in mg/mL) by accounting for the dilution factor.

Stability Profile and Forced Degradation

Stability testing is a regulatory requirement and a crucial part of drug development.[3] Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[3][6][7] The typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[6][8]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential points of vulnerability under stress conditions:

-

Hydrolysis: While the ketone and aryl-halide groups are generally stable to hydrolysis, extreme pH and temperature conditions could potentially lead to reactions, though this is less likely compared to esters or amides.

-

Oxidation: The aromatic rings and the methyl group could be susceptible to oxidation, potentially forming hydroxylated derivatives or benzoic acid derivatives.

-

Photodegradation: Benzophenones are known for their photochemical activity.[9] Upon UV irradiation, the carbonyl group can be excited, leading to radical reactions, photoreduction, or cleavage. This is a primary area of concern for stability.

Below is a conceptual diagram illustrating potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants.[6]

Objective: To assess the stability of this compound under various stress conditions and identify key degradation products.

Materials:

-

This compound

-

Solvents: Acetonitrile, Methanol, Water (HPLC grade)

-

Stress Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Equipment: HPLC-UV/MS system, photostability chamber, calibrated oven, pH meter

General Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water, or another suitable solvent system.[6]

Stress Conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M to 1.0 M HCl.[6]

-

Store a sample at room temperature and another at an elevated temperature (e.g., 60 °C).

-

Analyze samples at time points such as 2, 6, 24, and 48 hours.

-

Neutralize the sample with an equivalent amount of NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M to 1.0 M NaOH.[6]

-

Follow the same temperature and time point strategy as for acid hydrolysis.

-

Neutralize the sample with an equivalent amount of HCl before analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% to 30% H₂O₂.

-

Store at room temperature and analyze at appropriate time points. This reaction is often rapid.

-

-

Thermal Degradation:

-

Store the solid compound in a calibrated oven at an elevated temperature (e.g., 70-80 °C).

-

Separately, store the stock solution at the same elevated temperature, protected from light.

-

Analyze at time points such as 1, 3, and 7 days.

-

-

Photostability:

-

Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[6]

-

A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Analyze both the exposed and control samples after the exposure period.

-

Analysis: All stressed samples, along with an unstressed control, should be analyzed using a stability-indicating HPLC method. An HPLC-MS method is highly beneficial for the initial identification of degradation product masses.[10] The method must be able to separate the parent peak from all degradation products, impurities, and solvent peaks.[11]

Overall Characterization Workflow

The comprehensive characterization of solubility and stability follows a logical workflow, from initial preparation to final data analysis.

Caption: Workflow for solubility and stability characterization.

Conclusion

This guide has outlined the essential theoretical considerations and practical methodologies for characterizing the solubility and stability of this compound. Its predicted poor aqueous solubility and high solubility in organic solvents, combined with a likely susceptibility to photodegradation, are key factors for consideration in research and development. The provided protocols for solubility determination and forced degradation studies offer a robust framework for generating the critical data needed to support formulation development, establish appropriate storage conditions, and ensure the development of reliable, stability-indicating analytical methods. Adherence to these systematic approaches is fundamental to advancing a compound like this compound through the development pipeline.

References

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

-

Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

-

Nelson Labs. Forced Degradation Studies for Stability. [Link]

-

Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]

-

Creative Biolabs. Forced Degradation Studies. [Link]

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

California State University, Bakersfield. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Scribd. Experiment 1. Solubility of Organic Compounds. [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

PubMed. Primary and ultimate degradation of benzophenone-type UV filters under different environmental conditions and the underlying structure-biodegradability relationships. [Link]

-

International Journal of Trend in Scientific Research and Development (IJTSRD). Stability Indicating HPLC Method Development –A Review. [Link]

-

LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

-

Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

University of Toronto. Solubility of Organic Compounds. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]

-

PubMed. Electrochemical Degradation of Sunscreen Agent benzophenone-3 and Its Metabolite by Ti/SnO 2-Sb/Ce-PbO 2 Anode: Kinetics, Mechanism, Toxicity and Energy Consumption. [Link]

-

PubMed Central. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. [Link]

-

Separation Science. Analytical Techniques In Stability Testing. [Link]

-

PubChem. Benzophenone, 3-chloro-4'-methyl-. [Link]

-

Cosmetic Ingredient Review. Amended Safety Assessment of Benzophenones as Used in Cosmetics. [Link]

-

Cosmetic Ingredient Review. Amended Safety Assessment of Benzophenones as Used in Cosmetics (Draft). [Link]

-

ResearchGate. An overview on Common Organic Solvents and their Toxicity. [Link]

Sources

- 1. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methylbenzophenone | 643-65-2 | Benchchem [benchchem.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Benzophenone, 3-chloro-4'-methyl- | C14H11ClO | CID 25950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 8. nelsonlabs.com [nelsonlabs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. chromatographyonline.com [chromatographyonline.com]

A Technical Guide to the Research Applications of Substituted Benzophenones

Executive Summary

The benzophenone scaffold, a simple diaryl ketone, represents one of the most versatile and ubiquitous structures in modern chemistry.[1][2][3] Its true potential, however, is unlocked through the strategic substitution of its aromatic rings. This guide provides an in-depth exploration of the core principles, synthesis, and diverse research applications of substituted benzophenones. We will delve into their critical roles as photoinitiators, medicinal pharmacophores, and indispensable tools for chemical biology, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The narrative will move from fundamental photochemistry to advanced applications, underscoring the causality behind experimental choices and providing a robust framework for innovation.

Part 1: The Benzophenone Core: Foundational Chemistry & Synthesis

The Photochemical Engine: Intersystem Crossing and Reactivity

The utility of most benzophenone applications hinges on its unique photophysical behavior. Upon absorption of ultraviolet (UV) light (typically ~350 nm), the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[4] What makes benzophenone exceptional is its highly efficient intersystem crossing (ISC) to a longer-lived triplet state (T₁).[4][5][6] This triplet state is a diradical, capable of abstracting hydrogen atoms from adjacent molecules, particularly from C-H bonds.[7][8] This hydrogen abstraction initiates a cascade of radical reactions, forming the mechanistic basis for its use as a photoinitiator and a photoaffinity labeling agent.[7][8][9]

The efficiency and pathway of this ISC process have been a subject of deep study, with evidence suggesting the involvement of an intermediate T₂(π,π) state that facilitates the transition to the reactive T₁(n,π) state.[10] This nuanced understanding is critical for designing benzophenone derivatives with tailored photochemical properties.

Core Synthesis: The Friedel-Crafts Acylation

The most fundamental and widely used method for synthesizing the benzophenone scaffold is the Friedel-Crafts acylation.[11][12][13] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[11][14]

Mechanism Overview:

-

Generation of the Acylium Ion: The Lewis acid catalyst activates the acyl chloride, forming a highly electrophilic and resonance-stabilized acylium ion.[11]

-

Electrophilic Attack: The π-electron system of the aromatic ring (e.g., benzene) attacks the acylium ion, forming a carbocation intermediate known as a sigma complex.[11]

-

Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the benzophenone product.[11][14]

Because the resulting ketone product is a moderate Lewis base, it forms a complex with the AlCl₃ catalyst. Therefore, a stoichiometric amount of the catalyst is required, which is then quenched during aqueous workup to release the final product.[14]

Caption: Mechanism of Friedel-Crafts Acylation for Benzophenone Synthesis.

Protocol: General Synthesis of a Substituted Benzophenone

This protocol describes a general procedure for the synthesis of a substituted benzophenone via Friedel-Crafts acylation.

Materials:

-

Substituted Benzoyl Chloride (1.0 eq)

-

Substituted Benzene (e.g., Anisole) (1.2 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and the substituted benzene. Cool the mixture to 0°C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous AlCl₃ portion-wise to the stirred solution. Causality Note: Slow, portion-wise addition is crucial to control the initial exotherm of the reaction.

-

Acyl Chloride Addition: Add the substituted benzoyl chloride dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Trustworthiness Check: This step hydrolyzes the aluminum complexes and quenches the reaction. It is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure substituted benzophenone.

Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods is employed for this self-validating system.

| Technique | Purpose | Expected Observations for Benzophenone Core |

| ¹H & ¹³C NMR | Structural Elucidation | Aromatic protons typically appear in the δ 7-8 ppm range. The carbonyl carbon (C=O) gives a characteristic signal in the δ 195-200 ppm region in the ¹³C spectrum.[15] |

| FTIR Spectroscopy | Functional Group ID | A strong, sharp absorption band around 1650-1670 cm⁻¹ corresponding to the C=O stretch of the diaryl ketone is a key diagnostic peak.[16][17] |

| UV-Vis Spectroscopy | Electronic Transitions | Shows two characteristic absorption bands: a strong π-π* transition around 250 nm and a weaker, broad n-π* transition around 340-350 nm.[18][19] |

| Mass Spectrometry | Molecular Weight | Provides the molecular weight of the compound, confirming the successful incorporation of substituents. |

Part 2: Applications in Medicinal Chemistry & Drug Discovery

The benzophenone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][20]

Benzophenones as a Core Pharmacophore

The rigid, yet conformationally flexible, diaryl ketone structure allows benzophenone derivatives to present substituents in a well-defined three-dimensional space, enabling effective interactions with biological targets.

-

Anti-inflammatory Agents: A prominent example is Ketoprofen , a non-steroidal anti-inflammatory drug (NSAID).[20][21] Its primary mechanism of action is the reversible inhibition of cyclooxygenase (COX-1 and COX-2) enzymes, which are critical for the synthesis of inflammatory prostaglandins.[22][23][24] The benzophenone moiety serves as the core scaffold from which the propionic acid side chain, essential for COX inhibition, is appended.[21][24]

-

Anticancer Agents: Numerous studies have demonstrated the potent anticancer activity of substituted benzophenones.[1][20][25] Structure-activity relationship (SAR) studies have shown that substitutions, particularly with halogen atoms like fluorine and chlorine, can significantly enhance cytotoxic effects against various cancer cell lines.[1][25]

Caption: Inhibition of the Prostaglandin Synthesis Pathway by Ketoprofen.

Photoaffinity Labeling (PAL): Identifying Molecular Targets

Perhaps the most powerful application of benzophenones in drug discovery is their use as photophores in photoaffinity labeling (PAL).[7][8][26] PAL is a technique used to identify the specific protein targets of a bioactive small molecule.[7]

The Principle: A photoaffinity probe is created by chemically linking a benzophenone moiety to a molecule of interest (e.g., a drug candidate).[27][28] This probe is incubated with a complex biological sample (like cell lysate or intact cells) to allow it to bind non-covalently to its target protein.[7] Upon irradiation with UV light (~360 nm), the benzophenone is excited to its triplet diradical state.[7][8] This highly reactive species then abstracts a hydrogen atom from a nearby amino acid residue at the binding site, forming a stable, covalent carbon-carbon bond.[8] This permanently "tags" the target protein, which can then be isolated and identified using techniques like mass spectrometry.[29]

Advantages of Benzophenone in PAL:

-

Stability: Benzophenones are chemically stable and can be handled in ambient light without degradation.[8][30]

-

Activation Wavelength: They are activated at ~350-360 nm, a wavelength that minimizes damage to biological molecules.[8][30]

-

Reactivity: The triplet diradical can insert into typically unreactive C-H and N-H bonds, making it a highly effective cross-linker even in aqueous environments.[7][30]

Protocol: A General Workflow for Photoaffinity Labeling

Caption: Experimental Workflow for Photoaffinity Labeling (PAL).

Detailed Steps:

-

Probe Incubation: Incubate live cells, cell lysate, or purified proteins with the benzophenone-containing photoaffinity probe. Causality Note: A control experiment including a competitive inhibitor should be run in parallel to validate the specificity of binding. A significant reduction in labeling in the presence of the competitor indicates specific target engagement.[7]

-

UV Cross-linking: Irradiate the sample with UV light at 350-360 nm on ice for 10-30 minutes.

-

Sample Processing: If using live cells, lyse the cells to release the proteins. Clarify the lysate by centrifugation.[7]

-

Click Chemistry (Optional but Recommended): If the probe contains a "clickable" handle (like an alkyne), perform a click reaction to attach a reporter tag, such as biotin or a fluorophore.[7][27]

-

Enrichment: Use the reporter tag to enrich the covalently labeled proteins. For a biotin tag, this involves incubation with streptavidin-coated beads.[7]

-

Analysis: Elute the enriched proteins from the beads and separate them by SDS-PAGE. The labeled protein can be visualized by Western blotting (if an antibody is available) or excised from the gel and identified by mass spectrometry.[7][29]

Part 3: Applications in Polymer Science & Photochemistry

Photoinitiators for UV Curing

Substituted benzophenones are widely used as Type II photoinitiators in UV curing processes for inks, coatings, and adhesives.[9][31][32] In this role, the benzophenone does not generate radicals on its own. Instead, upon UV excitation, the triplet state abstracts a hydrogen atom from a co-initiator, typically a tertiary amine or an alcohol.[32] This process generates a reactive radical on the co-initiator, which then initiates the free-radical polymerization of monomers and oligomers (e.g., acrylates).[9][32] The resulting ketyl radical from the benzophenone is generally unreactive and does not terminate the polymerization.

UV Filters and Photostabilizers

Certain substituted benzophenones, most notably Oxybenzone (Benzophenone-3), are used as active ingredients in sunscreens.[33][34][35] Their chemical structure is engineered to absorb harmful UVB and short-wave UVA radiation.[33][34][36][37]

Mechanism of Protection: When a photon of UV light strikes an oxybenzone molecule, the energy excites electrons to a higher state.[34][36] The molecule then rapidly dissipates this absorbed energy harmlessly as heat, preventing the UV radiation from penetrating the skin and causing DNA damage.[33][34][36] This process involves an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl, which facilitates the rapid relaxation back to the ground state.[37] Oxybenzone also acts as a photostabilizer, helping to prevent the degradation of other sunscreen ingredients upon exposure to sunlight.[34][36]

| Compound | Primary Application | Key Substituents | Mechanism of Action |

| Benzophenone | Photoinitiator | None | H-abstraction from co-initiator |

| Oxybenzone | Sunscreen UV Filter | 2-Hydroxy, 4-Methoxy | UV absorption and energy dissipation as heat[33][34][35][36] |

| Ketoprofen | Anti-inflammatory Drug | 3-(1-carboxyethyl) | COX-1/COX-2 enzyme inhibition[22][23][24] |

| BP-Photoprobe | Photoaffinity Labeling | Varies (linked to ligand) | Covalent bond formation via H-abstraction[7][8] |

Conclusion

The substituted benzophenone is a testament to the power of a versatile chemical scaffold. From the industrial curing of polymers to the nuanced identification of drug targets in complex biological systems, its applications are both broad and deep. The foundation of these applications lies in its unique photochemical properties, which can be finely tuned through synthetic modification. By understanding the core principles of its synthesis, photochemistry, and reactivity, researchers can continue to leverage this remarkable molecule to drive innovation across scientific disciplines.

References

- The Science Behind Ketoprofen: Mechanism of Action and Benefits. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Sharma, S., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(8), 1246-1272.

- Garrido-Armas, M., et al. (2005). Evidence for a central mechanism of action of S-(+)-ketoprofen. European Journal of Pharmacology, 527(1-3), 111-118.

- What is the mechanism of Oxybenzone?. (2024). Patsnap Synapse.

- Ketoprofen. (n.d.). Wikipedia.

- Benzophenone: a ubiquitous scaffold in medicinal chemistry. (2018). RSC Publishing.

- What is the mechanism of Ketoprofen?. (2024). Patsnap Synapse.

- Ketoprofen | C16H14O3. (n.d.). PubChem.

- Oxybenzone USP: A Clinical Profile of UV Protection. (n.d.). GlobalRx.

- Application Notes: Photoaffinity Labeling Using 3,4-(Ethylenedioxy)-4'-iodobenzophenone. (n.d.). Benchchem.

- The Science of Sun Protection: How Oxybenzone (CAS 131-57-7) Works. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

- What is Oxybenzone used for?. (2024). Patsnap Synapse.

- How Do Photoinitiators for UV Curing Work. (2023). Jinan Qinmu Fine Chemical Co., Ltd..

- Probing Proteomes with Benzophenone Photoprobes. (n.d.). Springer Nature Experiments.

- An In-depth Technical Guide to the Friedel-Crafts Acylation Mechanism for Benzophenone Synthesis. (n.d.). Benchchem.

- Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). RSC Publishing.

- Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. (2018). ResearchGate.

- T.M. Lovestead, et al. (2013). Kinetics and Mechanisms of Radical-Based Branching/Cross-Linking Reactions in Preformed Polymers Induced by Benzophenone and Bis-Benzophenone Photoinitiators. Macromolecules, 46(14), 5499-5510.

- Wong, S. K. (1973). Application of photo-CIDEP to the intersystem crossing study of triplet benzophenone. The Journal of Chemical Physics, 59(7), 3830-3831.

- Benzophenone Derivatives: A Versatile Scaffold in Drug Discovery. (n.d.). Benchchem.

- Free Radical Polymerization Initiators: The Role of Benzophenone. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

- Computational determination of the dominant triplet population mechanism in photoexcited benzophenone. (2013). Physical Chemistry Chemical Physics.

- Han, P., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. Organic & Biomolecular Chemistry, 21(3), 548-552.

- Aloïse, S., et al. (2008). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A, 112(1), 224-231.

- Chen, Y. L., et al. (2022). Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation. Bioorganic & Medicinal Chemistry, 67, 116819.

- Prestwich, G. D., et al. (1997). Benzophenone photoprobes for phosphoinositides, peptides and drugs. Photochemistry and Photobiology, 65(2), 222-234.

- Dubinsky, L., et al. (2012). Photoaffinity labeling in target- and binding-site identification. Bioorganic & Medicinal Chemistry, 20(2), 554-570.

- UV Curing: Part Three; Free Radical Photoinitiators. (2016). Polymer Innovation Blog.

- A Fresh Perspective on the Photophysics of Benzophenone. (2025). Research Square.

- Arsu, N., et al. (2007). Photochemically masked benzophenone: Photoinitiated free radical polymerization by using benzodioxinone. Polymer, 48(1), 3-7.

- Chan, W., et al. (2016). Benzophenone and its analogs bind to human glyoxalase 1. Bioorganic & Medicinal Chemistry Letters, 26(1), 173-177.

- Oxybenzone. (n.d.). Wikipedia.

- Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones. (2019). ResearchGate.

- The Dual Nature of Light: An In-depth Technical Guide to the Photochemical Behavior of Substituted Benzophenones. (n.d.). Benchchem.

- Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. (2024). Pearson.

- Phalipou, S., et al. (2001). Design of benzophenone-containing photoactivatable linear vasopressin antagonists: pharmacological and photoreactive properties. Journal of Medicinal Chemistry, 44(21), 3476-3486.

- LeBelle, M. J., et al. (1987). Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry. Journal of Chromatography A, 407, 265-272.

- How is benzophenone prepared by Friedal Craft's reaction?. (2024). Brainly.in.

- Khan, K. M., et al. (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. Journal of the Iranian Chemical Society, 15(8), 1835-1845.

- Anpo, M., et al. (1999). Characteristics of the Phosphorescence Spectra of Benzophenone Adsorbed on Ti−Al Binary Oxides. Langmuir, 15(13), 4484-4488.

- Friedel–Crafts reaction. (n.d.). Wikipedia.

- Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673.

- Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. (2007). Rasayan J. Chem.

- UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2025). ResearchGate.

- Spectroscopic and Synthetic Insights into Substituted Benzophenones: A Guide for Researchers. (n.d.). Benchchem.

- Dorman, G., et al. (2016). The Life of Pi Star: Exploring the Exciting and Forbidden Worlds of the Benzophenone Photophore. Chemical Reviews, 116(24), 15284-15398.

- Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). YouTube.

- The Photochemistry of Benzophenone. (2025). ScholarWorks@BGSU.

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Computational determination of the dominant triplet population mechanism in photoexcited benzophenone - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 13. brainly.in [brainly.in]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Analysis of benzophenones by gas chromatography/Fourier transform-infrared spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 21. Ketoprofen - Wikipedia [en.wikipedia.org]

- 22. nbinno.com [nbinno.com]

- 23. What is the mechanism of Ketoprofen? [synapse.patsnap.com]

- 24. Ketoprofen | C16H14O3 | CID 3825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]

- 27. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]

- 28. Benzophenone photoprobes for phosphoinositides, peptides and drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Photoaffinity labeling of benzophenone-containing salicylanilide compounds to give an insight into the mechanism in disrupting peptidoglycan formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Benzophenone photophores in biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. How Do Photoinitiators for UV Curing Work [qinmuchem.com]

- 32. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]

- 33. Articles [globalrx.com]

- 34. nbinno.com [nbinno.com]

- 35. What is Oxybenzone used for? [synapse.patsnap.com]

- 36. What is the mechanism of Oxybenzone? [synapse.patsnap.com]

- 37. Oxybenzone - Wikipedia [en.wikipedia.org]

Photochemical properties of 3-Chloro-3'-methylbenzophenone

An In-depth Technical Guide to the Photochemical Properties of 3-Chloro-3'-methylbenzophenone

Introduction: The Dichotomy of a Substituted Benzophenone

Substituted benzophenones represent a fascinating class of aromatic ketones, occupying a central role in fields ranging from organic synthesis and polymer chemistry to photobiology and drug development.[1][2] Their defining characteristic is an exceptional ability to absorb ultraviolet (UV) radiation and populate a highly reactive, long-lived triplet excited state.[3] This dual nature—harnessing light to initiate chemical reactions—makes them both powerful tools and molecules of significant interest for photosafety assessments.[4]

This technical guide provides a detailed exploration of the photochemical behavior of a specific, asymmetrically substituted derivative: This compound . We will delve into its core photophysical principles, characteristic photoreactivity, and the modern experimental methodologies employed to characterize its transient excited states. The narrative is designed for researchers and drug development professionals, moving beyond simple protocols to explain the causal science behind the observed phenomena and experimental designs.

Molecular Identity and Synthesis

Before examining its behavior upon irradiation, it is essential to define the molecule and understand its synthesis.

| Property | Value | Reference |

| Chemical Name | (3-chlorophenyl)(3-methylphenyl)methanone | |

| CAS Number | 71372-41-3 | [5] |

| Molecular Formula | C₁₄H₁₁ClO | [5] |

| Molecular Weight | 230.69 g/mol | [5] |

Synthesis via Palladium-Catalyzed Acylation

The synthesis of this compound can be achieved through modern cross-coupling methodologies. A described method involves a palladium-catalyzed acylation, which offers a robust route to this diaryl ketone.[5]

Experimental Protocol: Synthesis of this compound [5]

-

Reagent Preparation: In a nitrogen-filled glovebox, charge a flame-dried 4.0 mL vial with Pd(TFA)₂ (9.9 mg, 0.03 mmol), benzoquinone (3.3 mg, 0.03 mmol), CuI (17.1 mg, 0.09 mmol), AsPh₃ (27.6 mg, 0.09 mmol), 3-methylphenylboroxine (0.3 mmol), and 3-chlorobenzoic anhydride (0.6 mmol).

-

Addition of Base and Sieves: Add K₂CO₃ (6.2 mg, 0.045 mmol) and 4Å molecular sieves (400 mg) to the vial.

-

Solvent and Ligand Addition: In a separate vial, dissolve norbornene (NBE, 16.9 mg, 0.18 mmol) in 1.5 mL of dry toluene. Transfer 0.5 mL of this NBE solution to the primary reaction vial, followed by an additional 3.5 mL of dry toluene.

-

Reaction Conditions: Tightly seal the reaction vial, remove it from the glovebox, and place it in a preheated pie-block at 100°C. Stir the reaction mixture for 14 hours.

-

Work-up and Purification: After the reaction is complete, cool the mixture and filter it through a thin pad of silica gel, washing the filter cake with ethyl acetate. Concentrate the combined filtrate under reduced pressure.

-

Isolation: Purify the resulting residue by flash column chromatography on silica gel to isolate the desired product, this compound.

Core Photophysical Principles: The Journey from Photon to Reactive State

The photochemistry of any benzophenone derivative is dictated by the fate of the energy it absorbs. This journey involves several key steps, from initial photon absorption to the generation of the all-important triplet state.

Light Absorption: UV-Visible Spectroscopy

The process begins with the absorption of a photon, which promotes the molecule from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂). Benzophenones typically exhibit two main absorption bands in the UV region:[6][7]

-

n → π* Transition: A weaker, lower-energy band (longer wavelength) corresponding to the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This transition is formally forbidden by symmetry rules, resulting in a low molar absorptivity (ε).

-

π → π* Transition: A stronger, higher-energy band (shorter wavelength) arising from the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. This transition is symmetry-allowed and thus has a high molar absorptivity.

The chloro and methyl substituents will subtly influence the positions of these bands through their inductive and hyperconjugative effects, but the overall spectral profile remains characteristic of the benzophenone chromophore.[8][9]

Experimental Protocol: UV-Visible Spectroscopy [10]

-

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a high-concentration stock solution (e.g., 1x10⁻³ M) of the compound in a UV-grade solvent (e.g., acetonitrile or cyclohexane). The choice of solvent is critical, as polarity can shift the n→π* and π→π* transitions.[6]

-

Create a series of dilutions from the stock solution to find a concentration that yields an absorbance maximum between 0.5 and 1.0 AU, ensuring adherence to the Beer-Lambert law.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes (1 cm path length), one for the solvent blank and one for the sample.

-

Record a baseline spectrum with the solvent-filled blank cuvette in both beams.

-

Acquire the sample spectrum over a range of approximately 200-450 nm.

-

-

Data Analysis: Identify the λmax for the n→π* and π→π* transitions. Calculate the molar absorptivity (ε) at each maximum using the Beer-Lambert equation (A = εcl).

Excited State Dynamics: The Primacy of Intersystem Crossing

Following excitation to the S₁ state, benzophenones undergo an exceptionally rapid and efficient process known as intersystem crossing (ISC) to populate the triplet (T₁) state.[1] The quantum yield of this process for benzophenone itself is near unity.[2][3] This S₁ → T₁ transition is favored because it involves a change in orbital type (from an n,π* singlet to a π,π* triplet or vice-versa), a condition that enhances spin-orbit coupling as dictated by El-Sayed's rules.[11][12]

The T₁ state has a much longer lifetime (microseconds to milliseconds) than the S₁ state (picoseconds), allowing it to participate in intermolecular chemical reactions.[13]

Photochemical Reactivity: The Triplet State in Action

The T₁ excited state of benzophenone behaves as a diradical, with unpaired electron density localized on the carbonyl oxygen and delocalized over the phenyl rings.[13][14] This electronic configuration drives its characteristic photoreactivity.

Hydrogen Abstraction and Ketyl Radical Formation

The most prominent reaction of triplet benzophenones is the abstraction of a hydrogen atom from a suitable donor molecule (often the solvent).[15][16] Alcohols, particularly isopropanol, are excellent hydrogen donors. The reaction proceeds via a two-step mechanism:

-

Primary Abstraction: The triplet benzophenone abstracts the weakly-bound α-hydrogen from isopropanol, yielding a benzophenone ketyl radical and an alcohol-derived radical.

-

Dimerization: The ketyl radicals subsequently dimerize to form a stable benzopinacol product.[13]

The efficiency of this process is influenced by the substituents on the benzophenone rings. An electron-withdrawing group like chlorine is expected to enhance the electrophilicity of the carbonyl oxygen in the n,π* triplet state, potentially increasing its hydrogen abstraction ability.[17] Conversely, the electron-donating methyl group may have a slight opposing effect. For 3-chlorobenzophenone, the triplet state has been shown to exhibit a hydrogen abstraction ability similar to that of the parent benzophenone.[17]

Advanced Characterization: Transient Absorption Spectroscopy

To directly observe the short-lived triplet state and the resulting ketyl radical, nanosecond transient absorption (ns-TA) spectroscopy is the technique of choice.[3]

Principle of Transient Absorption Spectroscopy

This pump-probe technique uses two light pulses:

-

Pump Pulse: An intense, short laser pulse (e.g., at 355 nm) excites the sample, generating the excited states of interest (S₁ and T₁).[3]

-

Probe Pulse: A weaker, broadband pulse of white light passes through the sample at a defined delay time after the pump pulse. By measuring the change in absorbance of the probe light, one can record the absorption spectra of the transient species created by the pump. For benzophenones in solution, the T₁ state has a characteristic absorption maximum around 530 nm, while the ketyl radical absorbs around 545 nm.[13]

Experimental Protocol: Conceptual Workflow for ns-TA

-

Objective: To identify and measure the lifetime of the triplet state and the formation of the ketyl radical of this compound.

-

Instrumentation: A nanosecond transient absorption spectrometer (e.g., Edinburgh Instruments LP980).[3]

-

Sample Preparation:

-

Prepare a solution of the compound in the chosen solvent (e.g., deoxygenated acetonitrile for triplet lifetime or isopropanol for ketyl radical observation). The concentration should be adjusted to give a ground-state absorbance of ~0.5-1.0 at the pump wavelength.

-

It is crucial to deoxygenate the solution by bubbling with nitrogen or argon, as dissolved oxygen is an efficient quencher of triplet states.

-

-

Data Acquisition:

-

Excite the sample with the 355 nm pump laser.

-

Record the transient absorption spectra at various time delays (from nanoseconds to microseconds) after the pump pulse.

-

Alternatively, monitor the decay kinetics at a single wavelength corresponding to the triplet or ketyl radical absorption maximum.

-

-

Data Analysis:

-

The decay of the transient absorption signal at ~530 nm provides the lifetime of the T₁ triplet state.

-

In a hydrogen-donating solvent, the decay of the triplet signal will be accompanied by the growth of the ketyl radical signal at ~545 nm.[18]

-

Conclusion

This compound serves as an exemplary model for understanding the rich and complex photochemistry of substituted diaryl ketones. Its behavior is governed by the efficient population of a reactive triplet diradical state following UV light absorption. This triplet state is a powerful chemical intermediate, capable of initiating reactions such as hydrogen abstraction with high specificity. The strategic placement of chloro and methyl substituents provides a means to fine-tune the electronic properties and, consequently, the reactivity of the molecule. A thorough understanding of these properties, gained through rigorous spectroscopic and kinetic analysis, is paramount for any scientist seeking to leverage or mitigate the effects of this potent photoactive compound in research and development.

References

-

ACS Publications. (n.d.). Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ACS Publications. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Modulation of Intersystem Crossing by Chemical Composition and Solvent Effects: Benzophenone, Anthrone and Fluorenone. Chemistry – A European Journal. Retrieved from [Link]

-

ACS Publications. (n.d.). The Benzophenone S1(n,π) → T1(n,π) States Intersystem Crossing Reinvestigated by Ultrafast Absorption Spectroscopy and Multivariate Curve Resolution. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ACS Publications. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters. Retrieved from [Link]

-

ResearchGate. (2017). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. Retrieved from [Link]

-

Repository of the Academy's Library. (2013). Substituent Effect on the Photoreduction Kinetics of Benzophenone. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). Photochemical Reactions of Benzophenone in Alcohols. Journal of the American Chemical Society. Retrieved from [Link]

-

PubMed. (n.d.). Photosensitizing properties of compounds related to benzophenone. Retrieved from [Link]

-

Semantic Scholar. (1967). Transient absorption spectra of benzophenone studied by the flash excitation. Chemical Physics Letters. Retrieved from [Link]

-

ScholarWorks@BGSU. (2025). The Photochemistry of Benzophenone. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzophenone photoreactivity. Retrieved from [Link]

- Google Patents. (2001). A process for the preparation of substituted benzophenones.

-

PrepChem.com. (n.d.). Synthesis of methyl benzophenone. Retrieved from [Link]

-

Semantic Scholar. (1967). Triplet-triplet absorption spectra of benzophenone and its derivatives. Chemical Physics Letters. Retrieved from [Link]

-

Oregon State University. (2010). Experimental Chemistry II. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Methylbenzophenone. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-visible spectra of benzophenone and hydroxylated benzophenones. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Benzophenone, 3-chloro-4'-methyl-. PubChem. Retrieved from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

-

Thieme. (n.d.). 3 Chromophores. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Spectroscopic characterization of a Ru(III)-OCl intermediate: A structural mimic for haloperoxidase enzyme. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. edinst.com [edinst.com]

- 4. Photosensitizing properties of compounds related to benzophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. d-nb.info [d-nb.info]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. Substituent Effect on the Photoreduction Kinetics of Benzophenone - Repository of the Academy's Library [real.mtak.hu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. 3-Chlorobenzophenone CAS#: 1016-78-0 [m.chemicalbook.com]

- 18. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-3'-methylbenzophenone

Prepared by: Gemini, Senior Application Scientist